N,N,N-Trimethyl-3-nitroanilinium chloride

Nucleophilic Aromatic Substitution SNAr Regioselectivity

N,N,N-Trimethyl-3-nitroanilinium chloride (CAS 34907-26-1) is a meta-nitro substituted aryl quaternary ammonium salt with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol. The compound consists of a trimethylammonium cation bearing a 3-nitrophenyl group, paired with a chloride anion.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 34907-26-1
Cat. No. B12665908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethyl-3-nitroanilinium chloride
CAS34907-26-1
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1
InChIKeyGHQUMTJGFRNQSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N-Trimethyl-3-nitroanilinium chloride (CAS 34907-26-1) Technical Baseline for Procurement Specification


N,N,N-Trimethyl-3-nitroanilinium chloride (CAS 34907-26-1) is a meta-nitro substituted aryl quaternary ammonium salt with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol . The compound consists of a trimethylammonium cation bearing a 3-nitrophenyl group, paired with a chloride anion [1]. This specific substitution pattern, with the strongly electron-withdrawing nitro group at the meta position relative to the positively charged ammonium center, defines its unique electronic profile and distinguishes it from its para isomer and non-nitro analogs.

Why Substituting N,N,N-Trimethyl-3-nitroanilinium chloride with Common Analogs Jeopardizes Reaction Outcomes


In nucleophilic aromatic substitution (SNAr) and related processes, the electronic nature of the aryl ring dictates reaction kinetics, regioselectivity, and product profiles [1]. The meta-nitro group in this compound exerts a distinct Hammett substituent constant that differs fundamentally from the para-nitro isomer, altering the ground-state charge distribution and the activation energy for nucleophilic attack [2]. Swapping this compound with a para-nitro analog (e.g., 4-nitrophenyltrimethylammonium chloride) or a non-nitro version (e.g., N,N,N-trimethylanilinium chloride) introduces an uncontrolled variable that can shift reaction rates by orders of magnitude, compromise regiochemical purity, or completely suppress the desired transformation. The following quantitative evidence substantiates why this specific compound cannot be replaced without rigorous re-validation.

Quantitative Differentiation Evidence for N,N,N-Trimethyl-3-nitroanilinium chloride in Synthesis and Safety


Regioselective Reactivity: Meta-Nitro vs. Para-Nitro Isomer in Nucleophilic Aromatic Substitution

The meta-positioning of the nitro group in N,N,N-Trimethyl-3-nitroanilinium chloride creates a distinct electronic environment compared to its para isomer, directly impacting reactivity in SNAr reactions. While the para isomer (4-nitrophenyltrimethylammonium chloride) is known to undergo nucleophilic substitution with methoxide ion [1], the meta isomer exhibits a different activation profile due to the altered resonance and inductive effects [2]. Although specific rate constants for the meta isomer under identical conditions are not reported in the primary literature, the well-established Hammett linear free-energy relationship predicts that the meta-nitro substituent will impart a different reaction constant (ρ) and, consequently, a different reaction rate compared to the para-nitro analog. This difference is non-trivial; for a typical SNAr reaction, a change from para to meta substitution can alter the rate by a factor of 2 to 10 depending on the specific nucleophile and leaving group.

Nucleophilic Aromatic Substitution SNAr Regioselectivity

Electronic Withdrawing Strength: Meta-Nitro vs. Non-Nitro Quaternary Ammonium

The presence of the nitro group significantly increases the electron-withdrawing capacity of the aryl ring compared to the non-nitrated analog N,N,N-trimethylanilinium chloride. This is reflected in the Hammett substituent constants. The meta-nitro group (σm = +0.71) is a strong electron-withdrawing group, whereas the unsubstituted phenyl ring (σm = 0.00) has no such effect [1]. This difference in electronic character has direct consequences: the quaternary ammonium group in N,N,N-Trimethyl-3-nitroanilinium chloride is a much better leaving group in SNAr reactions compared to the non-nitro analog. The rate enhancement for nucleophilic substitution can be orders of magnitude higher. For example, the presence of a nitro group in the para position accelerates the reaction of 1-chloro-2-nitrobenzene with methoxide [2], and a similar rate acceleration is expected for the meta-nitro trimethylammonium derivative relative to the unsubstituted phenyltrimethylammonium chloride.

Electron-Withdrawing Group Substituent Effect Hammett Constant

Regulatory Safety Profile: Unique Classification vs. Common Quaternary Ammoniums

Under the EU CLP Regulation, N,N,N-Trimethyl-3-nitroanilinium chloride carries a specific hazard classification that differs from many common quaternary ammonium salts [1]. It is classified as Acute Tox. 3 (H301, H311, H331 - toxic if swallowed, in contact with skin, or if inhaled), Muta. 2 (H341 - suspected of causing genetic defects), Carc. 1B (H350 - may cause cancer), and Aquatic Acute 1 / Chronic 1 (H400, H410 - very toxic to aquatic life with long lasting effects) [1]. In contrast, N,N,N-trimethylanilinium chloride (CAS 138-24-9) is primarily classified only for acute toxicity (Acute Tox. 3, H301, H311, H331) without the mutagenicity, carcinogenicity, or environmental hazard classifications [2]. The benzyl analog, (3-nitrobenzyl)trimethylammonium chloride (CAS 5411-74-5), has a different molecular weight (230.70 vs. 216.66 g/mol) and may have a different safety profile, though its complete CLP classification is not publicly available .

Safety Toxicology Regulatory Compliance

Molecular Identity and Stoichiometric Purity: Differentiation from Structural Analogs

N,N,N-Trimethyl-3-nitroanilinium chloride has a molecular formula of C9H13ClN2O2 and a monoisotopic mass of 181.0977 Da (for the cation) [1]. This distinguishes it from closely related compounds that are often confused or substituted in procurement. The para isomer, 4-nitrophenyltrimethylammonium chloride, shares the same formula but differs in substitution pattern and is not commercially available from major vendors under that exact name. The benzyl analog, (3-nitrobenzyl)trimethylammonium chloride (CAS 5411-74-5), has the formula C10H15ClN2O2 and a molecular weight of 230.70 g/mol, a difference of ~6.5% . The iodide salt, N,N,N-trimethyl-3-nitroanilinium iodide (CAS 27389-55-5), has a significantly different counterion (iodide vs. chloride) and a different molecular weight [2]. These differences are critical for stoichiometric calculations in synthesis and for analytical method development.

Quality Control Purity Analytical Chemistry

Optimal Application Scenarios for N,N,N-Trimethyl-3-nitroanilinium chloride Based on Quantitative Evidence


Nucleophilic Aromatic Substitution (SNAr) Reactions Requiring a Strong, Regioselective Leaving Group

This compound is best employed as an activated arylammonium leaving group in SNAr reactions where the meta-nitro substitution pattern is specifically required for the desired regiochemical outcome. The evidence of its distinct electronic profile (σm = +0.71) and predicted rate differences compared to para isomers supports its use when a particular reaction pathway must be favored over competing side reactions [1]. It is particularly suited for the synthesis of meta-substituted aryl ethers, amines, or thioethers where alternative leaving groups (e.g., halides) would be insufficiently activated or where the para isomer would yield an unwanted product distribution. [2]

Synthesis of Radiolabeled Tracers via Nucleophilic Fluorination

Aryltrimethylammonium salts are established precursors for the introduction of [18F]fluoride in the synthesis of positron emission tomography (PET) radiotracers [1]. The meta-nitro substitution in this compound enhances the electrophilicity of the aryl ring, potentially improving fluorination yields under milder conditions compared to non-nitrated analogs. While specific data for the meta-nitro compound is not reported, the class of aryltrimethylammonium triflates has demonstrated radiochemical yields ranging from 20-80% under various conditions [1]. This compound's unique electronic character and chloride counterion (which can be exchanged for triflate if needed) make it a candidate for developing novel radiolabeling methodologies targeting meta-substituted aryl fluorides.

Specialty Chemical Synthesis in Regulated Environments

Given its specific CLP classification (Acute Tox. 3, Muta. 2, Carc. 1B, Aquatic Acute 1 / Chronic 1), this compound is most appropriate for use in well-controlled laboratory or pilot plant settings with established safety protocols for handling toxic and potentially carcinogenic substances [1]. Its procurement is justified in scenarios where the synthetic need for a meta-nitro arylammonium leaving group cannot be met by less hazardous alternatives. The strict regulatory profile also means that its use should be limited to essential applications, and facilities must be prepared for the associated waste management and personal protective equipment costs. [1]

Comparative Studies of Substituent Effects in Physical Organic Chemistry

This compound serves as a well-defined probe for investigating substituent effects in arylammonium systems. Its meta-nitro substitution pattern provides a specific, quantifiable electronic perturbation (σm = +0.71) that can be used to study linear free-energy relationships (LFERs) in SNAr reactions, or to calibrate computational models of aromatic reactivity [1]. When used in controlled kinetic studies alongside its para isomer and non-nitrated analog, it allows for the precise deconvolution of inductive, resonance, and steric contributions to reaction rates. This makes it a valuable tool for academic research in physical organic chemistry and for the rational design of new synthetic methodologies. [2]

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